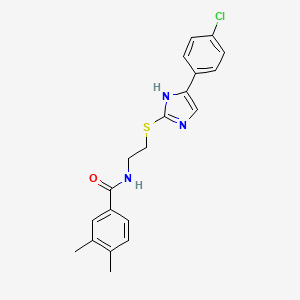

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-13-3-4-16(11-14(13)2)19(25)22-9-10-26-20-23-12-18(24-20)15-5-7-17(21)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDSQXSZDHRTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the thioether linkage and finally the benzamide moiety. Key reagents and conditions often include:

Imidazole synthesis: This can be achieved through the reaction of 4-chlorophenylhydrazine with glyoxal in the presence of an acid catalyst.

Thioether formation: The imidazole derivative can be reacted with 2-chloroethyl thioether under basic conditions to form the thioether linkage.

Benzamide coupling: The final step involves coupling the thioether-imidazole intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The thioether linkage may facilitate the compound’s ability to cross cell membranes, enhancing its bioavailability. The benzamide moiety can interact with various receptors or proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

3,4-Difluoro Substitution

The compound N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5) replaces the dimethyl groups with difluoro substituents.

3,4-Dimethoxy Substitution

In 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-88-8), methoxy groups introduce steric bulk and electron-donating effects. This substitution may improve binding to targets requiring hydrogen-bond interactions but could lower metabolic stability due to demethylation pathways .

Variations in the Imidazole Substituents

4-Chlorophenyl vs. Phenyl

Nitroimidazole Derivatives

Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () feature a nitro group, which enhances redox activity and is critical for antiparasitic applications. However, nitro groups may confer higher toxicity compared to chloro substituents .

Thioether Linker Modifications

Thiadiazole vs. Imidazole

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8) replaces the imidazole with a thiadiazole ring. Thiadiazoles are more electron-deficient, which could enhance interactions with metal ions in enzymatic systems but reduce π-π stacking efficiency .

Physicochemical and Structural Comparison Table

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Imidazole Ring : Known for its ability to interact with metal ions and enzymes.

- Thioether Linkage : Enhances solubility and biological activity.

- Benzamide Group : Contributes to its pharmacological profile.

The biological activity of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide is primarily attributed to its structural components:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to various receptors, influencing multiple biochemical pathways.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits both antimicrobial and anticancer activities, although further research is necessary to elucidate these effects.

Biological Activity Overview

| Activity Type | Description | Research Findings |

|---|---|---|

| Antimicrobial | Potential to inhibit bacterial growth | Studies indicate effectiveness against various strains |

| Anticancer | Inhibitory effects on cancer cell proliferation | Preliminary results show promise in vitro |

| Enzyme Inhibition | Interaction with key metabolic enzymes | Mechanistic studies reveal significant inhibition rates |

Case Studies and Research Findings

- Anticancer Activity : A study indicated that the compound showed promising results in inhibiting cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values were reported in the low micromolar range, indicating potent activity against specific cancer types .

- Antimicrobial Efficacy : Research demonstrated that N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Investigations into the compound's interaction with enzymes revealed that it acts as a competitive inhibitor for certain key metabolic pathways. This was evidenced by kinetic studies showing altered enzyme activity in the presence of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.